molecular formula C5H8Br2O B1589330 2,4-Dibromo-3-pentanone CAS No. 815-60-1

2,4-Dibromo-3-pentanone

Cat. No. B1589330
CAS RN: 815-60-1
M. Wt: 243.92 g/mol
InChI Key: UOPIOAUZQKSZRO-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-pentanone is a chemical compound with the molecular formula C5H8Br2O . It is also known by other names such as 2,4-Dibromopentan-3-one .


Synthesis Analysis

2,4-Dibromo-3-pentanone may be used in the synthesis of 2-dimethylamino-4-methylene-1,3-dioxolanes, via debromination using a zinc-copper couple in dimethylformamide and dimethylacetamide .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-3-pentanone consists of carbon ©, hydrogen (H), bromine (Br), and oxygen (O) atoms. The average mass of the molecule is 243.924 Da .


Chemical Reactions Analysis

The electrochemical reduction of 2,4-Dibromo-3-pentanone in acetic acid and sodium acetate yields α-acetoxy ketones . It also reacts with lithium dimethylcuprate (I) in diethyl ether at -78°C to yield 2,2,4-trimethyl-3-pentanone .


Physical And Chemical Properties Analysis

2,4-Dibromo-3-pentanone is a liquid with a refractive index of 1.5025-1.5075 at 20°C . It is slightly soluble in water (50 g/L at 20°C) .

Scientific Research Applications

  • Summary of the Application : 2,4-Dibromo-3-pentanone is used in the synthesis of 2-dimethylamino-4-methylene-1,3-dioxolanes . This compound is a type of dioxolane, a class of organic compounds that are used in various chemical reactions due to their unique properties.
  • Methods of Application or Experimental Procedures : The synthesis process involves debromination using a zinc-copper couple in dimethylformamide and dimethylacetamide . This reaction removes the bromine atoms from the 2,4-Dibromo-3-pentanone, allowing the formation of the 2-dimethylamino-4-methylene-1,3-dioxolanes.

Safety And Hazards

2,4-Dibromo-3-pentanone is classified as a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2,4-dibromopentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c1-3(6)5(8)4(2)7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPIOAUZQKSZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472915
Record name 2,4-dibromo-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3-pentanone

CAS RN

815-60-1
Record name 2,4-dibromo-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-3-pentanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
S Fukuzawa, M Fukushima, T Fujinami, S Sakai - jlc.jst.go.jp
The reaction of a, a'-dibromo ketones with 1, 3-dienes in the presence of CeCb-SnCh in tetrahydrofuran is found to give the corresponding [3+ 4] cycloadduct in fair to good yields under …
Number of citations: 0 jlc.jst.go.jp
HMR Hoffman, JG Vinter - The Journal of Organic Chemistry, 1974 - ACS Publications
Discussion The compounds, together with their melting points and epimeric ratios at equilibrium are listed in Table I, which also indicates the earlier contributions of other workers, …
Number of citations: 1 pubs.acs.org
HMR Hoffmann, KE Clemens, EA Schmidt… - Journal of the …, 1972 - ACS Publications
Thesynthesis of 2-dimethyIamino-4-methylene-l, 3-dioxolanes, ie, 6, 7, 8, 9a, 9b, 10, and 11, has been accomplished by debromination of a,<*'-dibromo ketones with a zinc-copper …
Number of citations: 39 pubs.acs.org
S Fukuzawa, M Fukushima, T Fujinami… - Bulletin of the Chemical …, 1989 - journal.csj.jp
The reaction of α,α′-dibromo ketones with 1,3-dienes in the presence of CeCl 3 –SnCl 2 in tetrahydrofuran is found to give the corresponding [3+4] cycloadduct in fair to good yields …
Number of citations: 27 www.journal.csj.jp
ÁM Montaña, F García, PM Grima - Tetrahedron letters, 1999 - Elsevier
A new synthetic methodology for preparing polyfunctionalized heptane building blocks with up to four stereocenters has been developed. 2,4-Dimethyl-1-methoxy-8-oxabicyclo-[3.2.1]-…
Number of citations: 31 www.sciencedirect.com
M Harmata - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 815‐60‐1 ] C 5 H 8 Br 2 O (MW 243.93) InChI = 1S/C5H8Br2O/c1‐3(6)5(8)4(2)7/h3‐4H,1‐2H3 InChIKey = UOPIOAUZQKSZRO‐UHFFFAOYSA‐N (a good source of the …
Number of citations: 0 onlinelibrary.wiley.com
D Gravestock, JM McKenzie - South African Journal of Chemistry, 2002 - ajol.info
The synthesis and isolation of one diastereomer of 1-benzyl-7, 9-dimethyl-8-oxo-1-azaspiro [4.4] nonane-6-carbonitrile 11 was accomplished by the diiron nonacarbonyl-assisted …
Number of citations: 2 www.ajol.info
Y Fujiwara, M Odab - soar-ir.repo.nii.ac.jp
8H-7, 9-Bis (methoxycarbonyl)-5, 11-methano [11] anuleno [c] furan-8-one (3) undergoes [4+ 3] cycloaddition with an oxyallyl species generated from 2, 4-dibromo-3-pentanone in the …
Number of citations: 4 soar-ir.repo.nii.ac.jp
S Kuroda, N Matsumoto, Y Zhang… - …, 2012 - u-toyama.elsevierpure.com
8H-7, 9-Bis (methoxycarbonyl)-5, 11-methano [11] anuleno [c] furan-8-one (3) undergoes [4+ 3] cycloaddition with an oxyallyl species generated from 2, 4-dibromo-3-pentanone in the …
Number of citations: 4 u-toyama.elsevierpure.com
HMR Hoffmann, KE Clemens… - Journal of the American …, 1972 - ACS Publications
2-Oxyallylic cationshave been generated by two new routes:(1) a heterocyclic one starting with the highly reactive 2-dimethylamino-4-methylene-1, 3-dioxolanes 4a, 4b, and 5, and (2) …
Number of citations: 109 pubs.acs.org

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